5-Bromo-3-(methylamino)picolinic acid
Description
5-Bromo-3-(methylamino)picolinic acid is a pyridine derivative characterized by a carboxylic acid group at position 2, a bromine atom at position 5, and a methylamino (-NHCH₃) substituent at position 2. Pyridine-based compounds are critical in pharmaceuticals and agrochemicals due to their versatility in hydrogen bonding, solubility, and reactivity .
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
5-bromo-3-(methylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-5-2-4(8)3-10-6(5)7(11)12/h2-3,9H,1H3,(H,11,12) |
InChI Key |
IAXOYSTZEIRUBD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(methylamino)pyridine-2-carboxylic acid typically involves the bromination of 3-(methylamino)pyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the rate of bromination and avoid over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical solvents are dimethylformamide (DMF) and tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of de-brominated pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds
Scientific Research Applications
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-bromo-3-(methylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarities
The following table highlights key structural analogs and their substituent differences:
Key Observations:
- Electron-Withdrawing vs. The amino (-NH₂) variant (3-Amino-5-bromopicolinic acid) may exhibit stronger hydrogen-bonding capacity, influencing its pharmacokinetic profile .
- Steric and Reactivity Effects: Methyl (-CH₃) and methylamino (-NHCH₃) groups introduce steric hindrance at position 3, which may affect coupling reactions in synthetic pathways (e.g., Suzuki-Miyaura cross-coupling) .
Physicochemical Properties
- Solubility: Carboxylic acid-containing derivatives (e.g., 5-Bromo-2-pyridinecarboxylic acid) are typically soluble in aqueous alkaline solutions due to deprotonation of the -COOH group . Methylamino and amino derivatives may exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs .
Melting Points :
Commercial Availability and Pricing
Biological Activity
5-Bromo-3-(methylamino)picolinic acid (5-Br-3-MAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
5-Br-3-MAP is characterized by the presence of a bromine atom at the 5-position and a methylamino group at the 3-position of the picolinic acid structure. Its molecular formula is C₇H₈BrN₂O₂. The unique substituents contribute to its biological activity by enhancing binding affinity to various molecular targets.
The biological activity of 5-Br-3-MAP is primarily attributed to its interaction with specific enzymes and cellular pathways. The bromine and methylamino groups enhance its electrophilic character, allowing it to modulate enzymatic activities and interfere with cellular signaling pathways. This can lead to various pharmacological effects, including:
- Antimicrobial Activity : Research indicates that 5-Br-3-MAP exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that 5-Br-3-MAP may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target/Mechanism | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HeLa cells | 25 | |
| Enzyme Inhibition | Kinase activity | 30 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 5-Br-3-MAP against several pathogens, including Staphylococcus aureus and E. coli. The compound demonstrated significant inhibition at concentrations as low as 15 µM, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Proliferation : In vitro studies on HeLa cells revealed that treatment with 5-Br-3-MAP resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of 25 µM. Mechanistic studies suggested that this effect is mediated through apoptosis, as evidenced by increased caspase activity .
Research Findings
Recent investigations into the biological properties of 5-Br-3-MAP have highlighted its potential in drug development:
- Pharmacokinetics and Toxicology : The compound has been assessed for its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using computational models. Results indicate favorable gastrointestinal absorption and blood-brain barrier permeability, suggesting its viability as a therapeutic agent for neurological conditions .
- Synthesis and Derivatives : Ongoing research focuses on synthesizing derivatives of 5-Br-3-MAP to enhance its biological activity and selectivity towards specific targets. These studies aim to optimize the compound's pharmacological profile for better efficacy and reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
